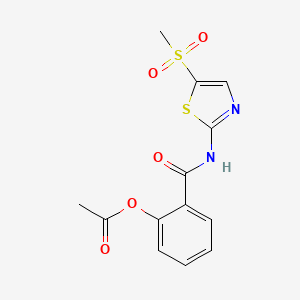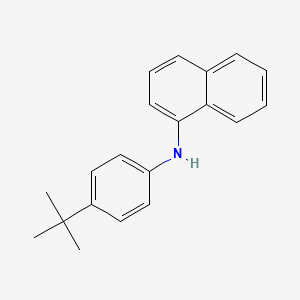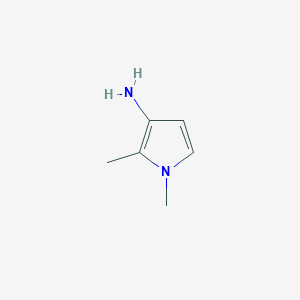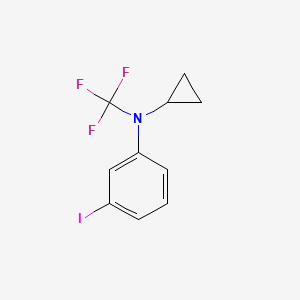
N-cyclopropyl-3-iodo-N-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-iodo-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopropyl group, an iodine atom, and a trifluoromethyl group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of hypervalent iodine reagents for trifluoromethylation
Industrial Production Methods
Industrial production of N-cyclopropyl-3-iodo-N-(trifluoromethyl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-3-iodo-N-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents replacing the iodine atom.
Applications De Recherche Scientifique
N-cyclopropyl-3-iodo-N-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-3-iodo-N-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, can influence the compound’s reactivity and interactions with other molecules. The pathways involved may include binding to specific receptors or enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline: Similar structure but with the iodine atom at a different position on the aniline ring.
N-cyclopropyl-4-nitro-3-(trifluoromethyl)aniline: Contains a nitro group instead of an iodine atom.
Uniqueness
N-cyclopropyl-3-iodo-N-(trifluoromethyl)aniline is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and potential applications. The combination of the cyclopropyl, iodine, and trifluoromethyl groups provides distinct properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C10H9F3IN |
|---|---|
Poids moléculaire |
327.08 g/mol |
Nom IUPAC |
N-cyclopropyl-3-iodo-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H9F3IN/c11-10(12,13)15(8-4-5-8)9-3-1-2-7(14)6-9/h1-3,6,8H,4-5H2 |
Clé InChI |
DXZAWQDOQGBFAM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N(C2=CC(=CC=C2)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


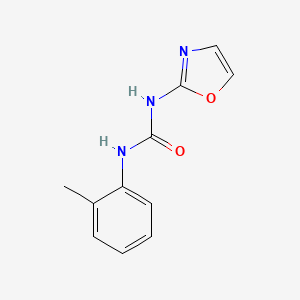
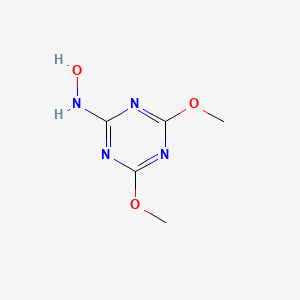
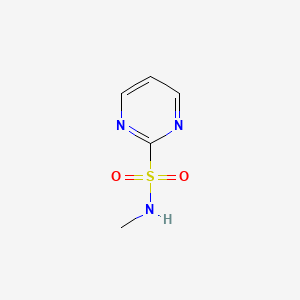
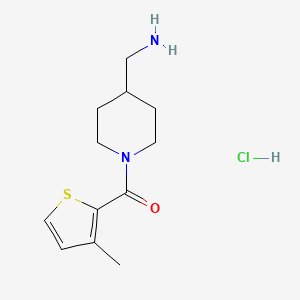
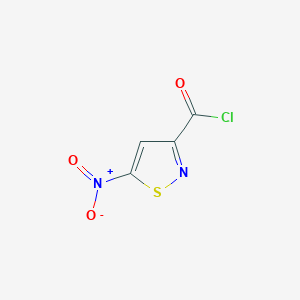
![2-Oxa-6,8-diazabicyclo[3.2.2]nonane](/img/structure/B13963401.png)
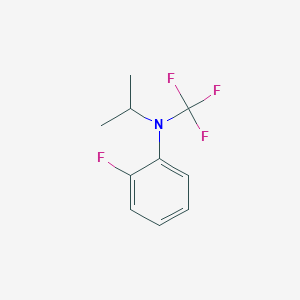

![4-[(Pyridin-2-yl)ethynyl]benzaldehyde](/img/structure/B13963418.png)

